Binding Affinity to TtgR Transcriptional Regulator: A 42-Fold Increase over Parent HPA and 261-Fold Decrease Relative to OCPA
3-Fluoro-4-hydroxyphenylacetic acid exhibits a significantly different binding affinity for the transcriptional regulator TtgR compared to its non-fluorinated parent compound (4-hydroxyphenylacetic acid, HPA) and its 3-chloro analog (3-chloro-4-hydroxyphenylacetic acid, OCPA). This provides a quantitative basis for selecting the fluoro analog in studies requiring specific levels of target engagement [1]. The data show a 42-fold increase in affinity over HPA, but a 261-fold decrease compared to the highly potent OCPA, positioning the fluoro compound as an intermediate-affinity probe.
| Evidence Dimension | Apparent Kd (dissociation constant) for TtgR binding |
|---|---|
| Target Compound Data | 4.96 ± 0.26 μM |
| Comparator Or Baseline | 4-hydroxyphenylacetic acid (HPA): 210 ± 17 μM; 3-chloro-4-hydroxyphenylacetic acid (OCPA): 0.019 ± 0.002 μM |
| Quantified Difference | ~42-fold lower Kd (higher affinity) vs. HPA; ~261-fold higher Kd (lower affinity) vs. OCPA |
| Conditions | In vitro binding assay using purified TtgR protein; data derived from isothermal titration calorimetry or similar method as cited |
Why This Matters
This quantifies the precise affinity window of the fluoro analog, enabling researchers to select it over HPA for greater sensitivity or over OCPA to avoid near-irreversible binding in transcriptional regulation studies.
- [1] National Center for Biotechnology Information. (2012). Table 2: Binding affinities of effectors to TtgR. PMC3638464. View Source
